

An In-depth Technical Guide to the A2G0 N-linked Glycan

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A2G0 Glycan

Cat. No.: B12398204

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-linked glycosylation is a critical post-translational modification that impacts the structure, function, and stability of a vast array of eukaryotic proteins.^{[1][2]} Among the diverse array of N-glycan structures, the **A2G0 glycan** represents a fundamental agalactosylated, core-fucosylated biantennary structure. Its formal name is GlcNAc(β1-2)Man(α1-6)[GlcNAc(β1-2)Man(α1-3)]Man(β1-4)GlcNAc(β1-4)GlcNAc. The "A2" denotes a biantennary (two antennae) structure, "G0" signifies the absence of terminal galactose residues, and the absence of "F" in this common nomenclature implies core fucosylation, which is common for this glycan on antibodies. However, for clarity in this guide, we will refer to the afucosylated version, which has significant biological implications. The presence or absence of fucose on the core N-acetylglucosamine (GlcNAc) residue dramatically influences the biological activity of glycoproteins, particularly therapeutic antibodies. This guide provides a comprehensive overview of the A2G0 N-linked glycan, its biosynthesis, analytical methodologies, and its critical role in modulating immune effector functions.

Structure and Biosynthesis

All N-glycans are synthesized from a common lipid-linked precursor and share a common core structure of two GlcNAc and three mannose residues.^[1] The biosynthesis of N-linked glycans is a complex process that occurs across the endoplasmic reticulum and the Golgi apparatus.^[1]

[3] The generation of the A2G0 structure is a result of the sequential action of various glycosyltransferases.

The biosynthesis pathway begins with the synthesis of a dolichol-linked precursor oligosaccharide, which is then transferred to the nascent polypeptide chain. Following transfer, the glycan undergoes processing, where glucose and some mannose residues are trimmed. The branching of the N-glycan to form the biantennary structure is initiated by N-acetylglucosaminyltransferases. The A2G0 structure is formed when these antennae are not further elongated with galactose residues.

Biological Significance: The Role of A2G0 in Antibody Effector Functions

The glycosylation profile of the Fc region of immunoglobulin G (IgG) antibodies is a critical quality attribute that profoundly influences their effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). The absence of core fucose on the Fc N-glycan, resulting in structures like A2G0, is particularly significant.

Afucosylated IgG1 antibodies exhibit enhanced binding affinity for the Fc γ IIIa receptor on immune effector cells like Natural Killer (NK) cells. This increased affinity leads to a more potent ADCC response, a key mechanism for the elimination of target cells in cancer therapy. Consequently, glycoengineering of therapeutic antibodies to increase the proportion of afucosylated glycans, including A2G0, is a major focus in the biopharmaceutical industry to enhance therapeutic efficacy. Research has shown that even a small decrease in fucosylation can lead to a significant increase in ADCC activity.

Quantitative Analysis of A2G0 Glycans

The relative abundance of A2G0 and other glycoforms on a glycoprotein is a critical parameter, especially for therapeutic antibodies. This is typically determined by hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence and/or mass spectrometry detection.

Table 1: Representative N-Glycan Profile of a Therapeutic IgG1 Monoclonal Antibody

Glycan Structure	Abbreviation	Relative Abundance (%)
Agalactosylated, core-fucosylated biantennary	FA2	40-50
Monogalactosylated, core-fucosylated biantennary	FA2G1	25-35
Digalactosylated, core-fucosylated biantennary	FA2G2	10-20
Agalactosylated, afucosylated biantennary	A2G0	1-5
Monogalactosylated, afucosylated biantennary	A2G1	<2
Digalactosylated, afucosylated biantennary	A2G2	<1
High mannose (Man5, Man6)	M5, M6	<5
Sialylated structures	-	<2

Note: The relative abundances are typical ranges and can vary significantly depending on the cell line, manufacturing process, and specific antibody.

Experimental Protocols

The analysis of N-linked glycans involves a multi-step process: (1) release of the glycans from the glycoprotein, (2) labeling of the released glycans with a fluorescent tag, and (3) separation and detection of the labeled glycans.

Protocol 1: N-Glycan Release from IgG

This protocol describes the enzymatic release of N-glycans from a purified IgG sample using PNGase F.

Materials:

- Purified IgG sample (100 µg)

- Denaturation solution (e.g., 1.33% SDS)
- Surfactant (e.g., 4% Igepal-CA630)
- PNGase F enzyme
- Incubation buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8)
- Water bath or incubator at 37°C and 65°C

Procedure:

- To 100 µg of the IgG sample, add the denaturation solution to a final concentration of 1% SDS and incubate at 65°C for 10 minutes.
- Allow the sample to cool to room temperature. Add the surfactant to sequester the denaturant.
- Add PNGase F (typically 500 units) and the incubation buffer.
- Incubate the reaction mixture overnight (16-18 hours) at 37°C to ensure complete release of the N-glycans.

Protocol 2: Fluorescent Labeling of Released N-Glycans with 2-Aminobenzamide (2-AB)

This protocol describes the labeling of the released N-glycans with 2-AB for fluorescence detection.

Materials:

- Dried N-glycan sample from Protocol 1
- 2-AB labeling solution (containing 2-aminobenzamide and a reducing agent like sodium cyanoborohydride in a DMSO/acetic acid solvent)
- Incubator at 65°C

- HILIC solid-phase extraction (SPE) cartridges for cleanup

Procedure:

- Lyophilize the N-glycan sample to dryness.
- Reconstitute the dried glycans in the 2-AB labeling solution.
- Incubate the mixture at 65°C for 2-3 hours to facilitate the reductive amination reaction.
- After incubation, purify the labeled glycans from excess label and reducing agent using HILIC SPE.
- Elute the labeled glycans with water and dry them in a vacuum centrifuge.

Protocol 3: HILIC-UPLC-FLD-MS Analysis of Labeled N-Glycans

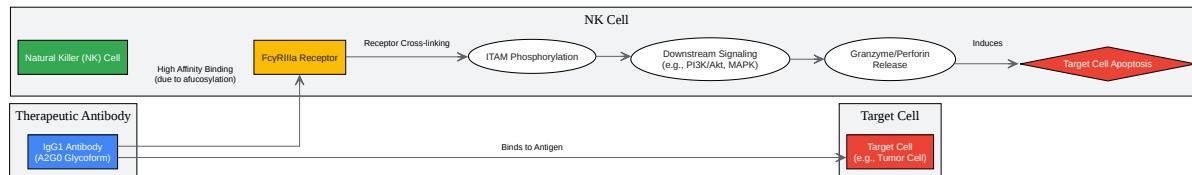
This protocol outlines the separation and detection of 2-AB labeled N-glycans.

Instrumentation:

- Ultra-Performance Liquid Chromatography (UPLC) system with a fluorescence detector (FLD) and coupled to a mass spectrometer (MS).
- HILIC column (e.g., Waters ACQUITY UPLC BEH Glycan column).

Mobile Phases:

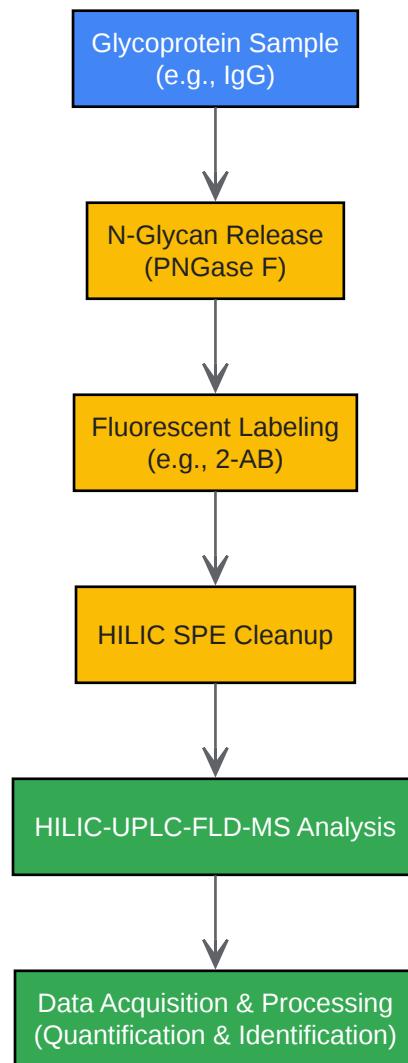
- Mobile Phase A: 100 mM ammonium formate, pH 4.4.
- Mobile Phase B: Acetonitrile.


Procedure:

- Reconstitute the dried, labeled N-glycans in a mixture of acetonitrile and water.
- Inject the sample onto the HILIC column.

- Separate the glycans using a gradient of decreasing acetonitrile concentration. A typical gradient might be from 70% to 53% acetonitrile over 25 minutes at a flow rate of 0.56 mL/min.
- Detect the separated glycans using the fluorescence detector (excitation at ~250 nm, emission at ~428 nm for 2-AB).
- The eluent is subsequently introduced into the mass spectrometer for mass determination and structural confirmation of the glycan peaks.

Mandatory Visualizations


Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Enhanced ADCC pathway with afucosylated (A2G0) IgG1 antibody.

Experimental Workflow for N-Glycan Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of N-linked glycans from glycoproteins.

Conclusion

The A2G0 N-linked glycan, while structurally one of the simpler complex-type glycans, plays a profoundly important role in the context of immunology and biotherapeutics. Its afucosylated nature is a key determinant in the efficacy of therapeutic antibodies that rely on ADCC for their mechanism of action. A thorough understanding of its structure, biosynthesis, and methods for its quantitative analysis is therefore essential for researchers and professionals in the fields of glycobiology and drug development. The methodologies and information presented in this guide provide a solid foundation for the characterization and understanding of this critical glycoform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-linked glycosylation - Wikipedia [en.wikipedia.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Biosynthesis of O-linked Glycoproteins - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the A2G0 N-linked Glycan]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12398204#introduction-to-a2g0-n-linked-glycan>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com